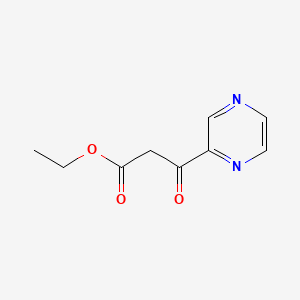

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-pyrazin-2-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-9(13)5-8(12)7-6-10-3-4-11-7/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBDMDPBJKVMNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211185 | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62124-77-0 | |

| Record name | 2-Ethoxycarbonylmethylcarbonylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62124-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062124770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl beta-oxopyrazinepropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl β-oxopyrazinepropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.638 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

Introduction: A Versatile Heterocyclic Building Block

Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic β-keto ester that has emerged as a compound of significant interest for researchers and drug development professionals. Its molecular architecture, which combines the reactive β-keto ester moiety with the biologically relevant pyrazine ring, makes it a highly versatile precursor for the synthesis of complex molecules. The pyrazine nucleus is a common scaffold in pharmacologically active compounds, and its incorporation into this building block provides a direct route to novel therapeutics and agrochemicals.[1] This guide offers a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical Properties

The physical and chemical characteristics of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate dictate its behavior in chemical reactions, its formulation possibilities, and its analytical profile. While some specific experimental data such as melting point and boiling point are not widely published, a summary of its known and predicted properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [2] |

| Molecular Weight | 194.19 g/mol | [2] |

| CAS Number | 62124-77-0 | [2] |

| Appearance | Solid | [2] |

| SMILES | O=C(C1=NC=CN=C1)CC(OCC)=O | [2] |

| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [2] |

| Storage Temperature | 0-8°C | [1] |

| Predicted pKa (Strongest Acidic) | ~10-11 (for α-hydrogen) | Inferred from similar β-keto esters[3] |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | Inferred from structure |

The Chemistry of Tautomerism: A Dual Identity

A fundamental characteristic of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate, like all β-keto esters, is its existence as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This dynamic equilibrium is crucial as it dictates the molecule's reactivity and spectroscopic signature.

The keto form contains two carbonyl groups, while the enol form consists of an α,β-unsaturated ester with a hydroxyl group. The enol form is stabilized by the formation of a six-membered intramolecular hydrogen bond and by conjugation of the C=C double bond with the ester carbonyl and the pyrazine ring. The position of this equilibrium is highly dependent on the solvent; nonpolar solvents tend to favor the hydrogen-bonded enol tautomer, whereas polar protic solvents can disrupt this internal hydrogen bond, favoring the keto form.

Figure 1: Keto-enol equilibrium of the title compound.

This tautomerism means that the compound can react as a nucleophile (via the enol or enolate) or as an electrophile at its two carbonyl carbons.

Spectroscopic Profile

The dual keto-enol identity is directly observable in the compound's spectroscopic data. While a definitive, published spectrum is not available, a characteristic profile can be predicted based on its structure.

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show strong, distinct absorption bands for the two carbonyl groups of the keto form: the pyrazinyl ketone C=O stretch (approx. 1690-1710 cm⁻¹) and the ester C=O stretch (approx. 1735-1750 cm⁻¹). The enol form would exhibit a broad O-H stretch (approx. 3200-3600 cm⁻¹), a C=C stretch (approx. 1640-1660 cm⁻¹), and a conjugated ester C=O stretch at a lower frequency (approx. 1710-1730 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum would show two distinct sets of signals for the keto and enol forms.

-

Keto Form : A sharp singlet for the α-methylene protons (-CO-CH₂-CO-) around 3.8-4.2 ppm.

-

Enol Form : A singlet for the vinyl proton (=C-H) around 5.5-6.0 ppm and a very broad singlet for the enolic hydroxyl proton (-OH) far downfield, potentially >12 ppm.

-

Common Signals : Both forms would show signals for the ethyl group (a triplet around 1.2-1.4 ppm and a quartet around 4.1-4.3 ppm) and complex multiplets for the three pyrazine ring protons, typically in the 8.5-9.5 ppm region.

-

-

¹³C NMR : Distinct signals for the keto and enol carbons would be present. Key signals include the ketone and ester carbonyl carbons (190-205 ppm and 165-175 ppm, respectively) for the keto form, and the corresponding carbons of the enol form at different chemical shifts.

-

-

Mass Spectrometry : The mass spectrum would show a molecular ion peak (M⁺) at m/z = 194.19.[2] Common fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ethyl ester group (-COOC₂H₅, 73 Da), and fragmentation of the pyrazine ring.

Synthesis via Claisen Condensation

The most direct and widely adopted method for synthesizing β-keto esters like Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is the Crossed Claisen Condensation . This reaction involves the condensation of an ester with an enolizable ester in the presence of a strong base.

The choice of base is critical for the success of the reaction. Sodium ethoxide (NaOEt) is the base of choice when using ethyl esters. Using a different alkoxide (e.g., methoxide) would lead to transesterification, resulting in a mixture of products. Hydroxide is unsuitable as it would saponify the ester starting materials. The reaction is driven to completion because the resulting β-keto ester is deprotonated by the alkoxide base, as its α-protons are significantly more acidic than the alcohol byproduct.

Figure 2: General workflow for the synthesis of the title compound.

Experimental Protocol: A Self-Validating System

-

Setup : A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The system must be kept under an inert atmosphere to prevent quenching of the strong base by atmospheric moisture.

-

Base Preparation : Sodium ethoxide is prepared in situ or a commercial solution in ethanol is added to an anhydrous solvent like toluene.

-

Addition of Reactants : A mixture of ethyl pyrazinoate (1.0 eq) and anhydrous ethyl acetate (1.5-2.0 eq) is added dropwise to the stirred base solution at a controlled temperature.

-

Reaction : The mixture is heated to reflux for several hours. The progress is monitored by Thin Layer Chromatography (TLC) until the starting pyrazinoate is consumed.

-

Workup and Quenching : The reaction mixture is cooled in an ice bath and slowly quenched by the addition of a dilute acid (e.g., 1M HCl or acetic acid) until the solution is acidic. This step protonates the enolate to yield the final β-keto ester product.

-

Extraction and Purification : The product is extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Reactivity and Applications in Development

The utility of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate stems from its reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.[1]

-

Key Intermediate in Drug Development : It serves as a building block for novel drug candidates, particularly in the fields of infectious diseases and cancer therapies.[1] The pyrazine ring is a known bioisostere for other aromatic systems and can be crucial for receptor binding or modulating metabolic stability.

-

Synthesis of Heterocycles : The 1,3-dicarbonyl functionality is a classic precursor for synthesizing a wide range of five- and six-membered heterocyclic rings. A prominent example is the Knorr Pyrazole Synthesis , where the β-keto ester is condensed with a hydrazine derivative to form a pyrazolone. Pyrazolones are a class of compounds known for their diverse biological activities, including analgesic, anti-inflammatory, and anticonvulsant properties.[4][5]

-

Agrochemical Applications : The compound is also explored in the development of new pesticides and herbicides, where the pyrazine moiety can contribute to the desired bioactivity.[1]

Figure 3: Synthetic utility toward biologically active pyrazolones.

Safety and Handling

As a laboratory chemical, proper handling is essential. The available safety data indicates the following:

-

Pictogram : GHS07 (Exclamation Mark)[2]

-

Signal Word : Warning[2]

-

Hazard Statements : H319: Causes serious eye irritation.[2] The analogous pyridinyl compound is also listed as harmful if swallowed, harmful in contact with skin, and causing skin irritation, which should be considered potential unconfirmed hazards for this compound.[6]

-

Precautionary Statements :

-

P264: Wash skin thoroughly after handling.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.[2]

-

-

Storage : Store in a cool (0-8°C), dry, and well-ventilated area.[1] It is classified under storage class 11 for combustible solids.[2]

Conclusion

Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is more than a simple chemical; it is a strategically designed building block that provides a gateway to a vast chemical space of potentially bioactive molecules. Its dual reactivity, governed by keto-enol tautomerism, combined with the presence of the pharmaceutically relevant pyrazine ring, ensures its continued importance in medicinal and agricultural chemistry. Understanding its core physicochemical properties, synthetic pathways, and safety profile is paramount for any scientist aiming to leverage its full potential in the laboratory and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 3. Showing Compound Ethyl 3-oxo-3-phenylpropanoate (FDB019986) - FooDB [foodb.ca]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jmchemsci.com [jmchemsci.com]

- 6. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

Ethyl 3-(2-pyrazinyl)-3-oxopropanoate structure and molecular weight

An In-Depth Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal β-keto ester that serves as a versatile building block in modern synthetic chemistry. Its unique molecular architecture, featuring a pyrazine ring, an ester, and a ketone, offers a triad of reactive sites for constructing complex heterocyclic systems. This guide provides a comprehensive overview of its structure, molecular weight, and a detailed, field-proven protocol for its synthesis via Claisen condensation. Furthermore, it delves into the compound's critical role as an intermediate in the development of novel pharmaceuticals and other specialized chemical agents, supported by mechanistic insights and practical methodologies.

Molecular Structure and Properties

This compound is an organic compound that integrates a pyrazine heterocycle with an ethyl propanoate chain bearing a ketone at the β-position. This structure is fundamental to its reactivity, particularly the acidity of the α-methylene protons, which is key to its utility in C-C bond-forming reactions.

Chemical Structure and Identifiers

The structural and identifying information for this compound is summarized below.

| Property | Value | Source(s) |

| IUPAC Name | ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | [1] |

| Synonyms | Ethyl 3-oxo-3-pyrazin-2-yl-propionate, Ethyl pyrazinoylacetate | [1] |

| CAS Number | 62124-77-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| SMILES | O=C(OCC)CC(=O)C1=NC=CN=C1 | [1] |

| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [1] |

Physicochemical Properties

While comprehensive experimental data is not widely published, the following properties are known or can be inferred from available data and structural analogues.

| Property | Value | Source(s) |

| Physical Form | Solid | [1] |

| Storage Temperature | 0-8°C, Sealed in dry, room temperature | |

| Hazard Codes | GHS07 (Warning) | [1] |

| Hazard Statements | H319 (Causes serious eye irritation) | [1] |

A precise melting point is not consistently reported in publicly available literature. However, related β-keto esters, such as ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate, exhibit melting points in the range of 173-175 °C, suggesting that the title compound is a stable solid at room temperature.[2]

Synthesis of this compound

The primary and most efficient route for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with an enolizable ester.

Reaction Principle and Causality

The Claisen condensation hinges on the acidity of the α-protons of an ester (in this case, ethyl acetate) and the electrophilicity of the carbonyl carbon of a non-enolizable ester (ethyl pyrazine-2-carboxylate). A strong base, typically sodium ethoxide, is used to deprotonate ethyl acetate, forming a nucleophilic enolate. This enolate then attacks the carbonyl of ethyl pyrazine-2-carboxylate. The subsequent collapse of the tetrahedral intermediate and expulsion of an ethoxide ion yields the β-keto ester. The use of a full equivalent of base is crucial as it deprotonates the newly formed β-keto ester, driving the equilibrium towards the product. An acidic workup is then required to protonate the enolate and yield the final neutral product.

Diagram 1: Claisen Condensation Workflow

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from established methods for Claisen condensations involving similar heterocyclic esters.[3]

Materials:

-

Ethyl pyrazine-2-carboxylate (1.0 eq)

-

Ethyl acetate (2.0-3.0 eq)

-

Sodium ethoxide (NaOEt) (1.1-1.2 eq)

-

Anhydrous ethanol or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Hexanes (for recrystallization or chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 eq).

-

Solvent Addition: Add anhydrous ethanol (or THF) to the flask to dissolve or suspend the base.

-

Reactant Addition: A mixture of ethyl pyrazine-2-carboxylate (1.0 eq) and ethyl acetate (2.5 eq) is added dropwise to the stirred suspension of the base at room temperature. An exotherm may be observed.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, the mixture is cooled in an ice bath and slowly quenched by the addition of 1 M HCl until the pH is neutral to slightly acidic (pH 6-7).

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethanol/hexane mixture or by silica gel column chromatography to afford the pure this compound.

Characterization and Spectroscopic Data

Full experimental spectra for this compound are not widely available in peer-reviewed literature. However, based on its structure, the expected spectroscopic data are as follows:

-

¹H NMR:

-

A triplet corresponding to the methyl protons of the ethyl group (~1.3 ppm).

-

A quartet for the methylene protons of the ethyl group (~4.2 ppm).

-

A singlet for the α-methylene protons between the two carbonyl groups (~4.0 ppm). This peak may show enol tautomerism.

-

Three distinct signals in the aromatic region for the pyrazine ring protons (~8.6-9.2 ppm).

-

-

¹³C NMR:

-

Signals for the ethyl group carbons (~14 ppm for CH₃ and ~62 ppm for CH₂).

-

A signal for the α-methylene carbon (~45 ppm).

-

Two carbonyl carbon signals (~168 ppm for the ester and ~190 ppm for the ketone).

-

Signals for the pyrazine ring carbons in the aromatic region (~143-148 ppm).

-

-

IR Spectroscopy:

-

A strong absorption band for the ester carbonyl (C=O) stretch around 1740 cm⁻¹.

-

A strong absorption band for the ketone carbonyl (C=O) stretch around 1690 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-O stretching for the ester linkage.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 194.19.

-

Characteristic fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) and the pyrazinoyl group.

-

Applications in Research and Drug Development

This compound is a highly valuable intermediate, primarily used in the synthesis of complex nitrogen-containing heterocycles. Its utility stems from the reactivity of the β-keto ester moiety.

Synthesis of Pyrazole and Pyrimidine Derivatives

The 1,3-dicarbonyl system is an ideal precursor for condensation reactions with dinucleophiles to form five- and six-membered rings.

-

Pyrazoles: Reaction with hydrazine hydrate or substituted hydrazines leads to the formation of pyrazolone derivatives.[3] These scaffolds are present in numerous pharmaceuticals with anti-inflammatory, analgesic, and anticonvulsant properties.

-

Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to pyrimidine and dihydropyrimidine derivatives, which are core structures in many antiviral and anticancer drugs.

Diagram 2: Heterocyclic Synthesis Pathways

Caption: Key synthetic pathways from this compound.

Role in Drug Discovery

The pyrazine moiety itself is a significant pharmacophore found in numerous approved drugs. Its inclusion in a versatile building block like this compound makes this compound particularly attractive for medicinal chemistry campaigns. It serves as a starting point for developing novel drug candidates targeting a range of conditions, including:

-

Neurological Disorders: The pyrazine ring is a key component of some drugs acting on the central nervous system.[4]

-

Infectious Diseases and Cancer: The ability to generate diverse heterocyclic libraries from this intermediate is crucial in the search for new antimicrobial and anticancer agents.[4][5]

-

Agrochemicals: It is also utilized in the formulation of potential pesticides and herbicides, contributing to the development of new crop protection agents.[4]

Conclusion

This compound is a compound of significant synthetic utility. Its structure, centered around a reactive β-keto ester functional group, provides a reliable and efficient entry point to a wide array of complex heterocyclic molecules. The robust and scalable nature of its synthesis via the Claisen condensation ensures its accessibility for both academic research and industrial drug development. As the demand for novel therapeutic and agrochemical agents continues to grow, the importance of such versatile chemical intermediates is set to increase, making a thorough understanding of their properties and synthesis essential for professionals in the chemical sciences.

References

- 1. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | C10H11NO3 | CID 2736461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Spectroscopic Characterization of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate.

Molecular Structure and Expected Spectroscopic Features

This compound possesses a distinct molecular architecture comprising a pyrazine ring, an ethyl ester group, and a keto-enol tautomerism-capable propanoate chain. This structure dictates a unique NMR fingerprint essential for its identification and characterization.

Structure:

The pyrazine ring, a diazine with nitrogen atoms at positions 1 and 4, is an electron-withdrawing system that significantly influences the chemical shifts of adjacent protons and carbons. The ethyl ester and the central methylene group will also exhibit characteristic signals.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the protons of the pyrazine ring and the ethyl propanoate chain. The chemical shifts (δ) are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrazine H-3 | 8.80 - 9.20 | d | ~1.5 |

| Pyrazine H-5 | 8.60 - 8.80 | d | ~2.5 |

| Pyrazine H-6 | 8.60 - 8.80 | dd | ~2.5, 1.5 |

| Methylene (-CH₂-) | 4.00 - 4.30 | s | - |

| Ethyl (-OCH₂CH₃) | 4.10 - 4.40 | q | ~7.1 |

| Ethyl (-OCH₂CH₃) | 1.20 - 1.40 | t | ~7.1 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The protons on the pyrazine ring are expected to appear in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current.[3] The methylene protons adjacent to the two carbonyl groups are expected to be a singlet. The ethyl group should present as a characteristic quartet and triplet pattern.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are also influenced by their electronic environment.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Keto C=O | 190 - 195 |

| Ester C=O | 165 - 170 |

| Pyrazine C-2 | 150 - 155 |

| Pyrazine C-3 | 145 - 150 |

| Pyrazine C-5 | 140 - 145 |

| Pyrazine C-6 | 140 - 145 |

| Methylene (-CH₂-) | 45 - 50 |

| Ethyl (-OCH₂CH₃) | 60 - 65 |

| Ethyl (-OCH₂CH₃) | 13 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The carbonyl carbons of the keto and ester groups are expected to be the most downfield signals. The pyrazine carbons will also resonate at lower field due to the influence of the nitrogen atoms.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental workflow is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR, and 20-50 mg for ¹³C NMR.

-

Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

NMR Instrument Parameters

The following are general guidelines for setting up the NMR experiment. Specific parameters may need to be optimized for the instrument being used.

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for a reasonably concentrated sample.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

Data Processing and Interpretation

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all peaks and integrate the ¹H NMR signals to determine the relative number of protons for each signal.

-

Structural Assignment: Assign the signals to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, coupling constants, and integration values. Two-dimensional NMR techniques such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for unambiguous assignments.

Visualizing the Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for NMR analysis.

Conclusion

The structural characterization of this compound through ¹H and ¹³C NMR spectroscopy is a critical step in its application for drug discovery and development. This technical guide provides a foundational understanding of the expected spectral data and a robust methodology for its acquisition and interpretation. By following these guidelines, researchers can confidently verify the structure and purity of this important heterocyclic compound, paving the way for its further investigation and utilization in medicinal chemistry.

References

A Technical Guide to the Biological Activity of Pyrazine-Containing β-Keto Esters

Introduction: The Strategic Convergence of Pyrazine and β-Keto Ester Moieties

In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is driven by the strategic combination of pharmacophores—molecular fragments responsible for a drug's biological activity. This guide delves into the synergistic potential of two such fragments: the pyrazine ring and the β-keto ester functional group. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a cornerstone in numerous FDA-approved drugs and biologically active compounds.[1][2][3] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor, contribute to its versatile interactions with biological targets.[4][5]

When this privileged scaffold is functionalized with a β-keto ester group—a motif known for its own reactivity and presence in various natural products—the resulting hybrid molecules exhibit a remarkable spectrum of biological activities. These activities span from antimicrobial and antifungal to potent anti-inflammatory and anticancer effects.[3][6][7] This guide serves as a technical resource for researchers and drug development professionals, providing an in-depth analysis of the synthesis, biological evaluation, and mechanistic underpinnings of pyrazine-containing β-keto esters. We will explore not only the observed activities but also the causality behind experimental designs and the structure-activity relationships (SAR) that govern the efficacy of these promising compounds.

Part 1: Synthesis and Chemical Characterization

The generation of a diverse library of pyrazine-containing β-keto esters is fundamental to exploring their therapeutic potential. The most common and efficient synthetic route is the Claisen condensation reaction.

Rationale for Claisen Condensation: This method is favored for its reliability in forming carbon-carbon bonds, which is essential for attaching the keto-ester side chain to a pyrazine precursor. The reaction involves the condensation of an ester with another ester or a ketone in the presence of a strong base, resulting in the formation of a β-keto ester or a β-diketone.

General Synthetic Workflow

The synthesis typically begins with a pyrazine derivative containing a methyl group, which can be activated for reaction. This precursor is then reacted with a suitable oxalate ester in the presence of a base like sodium ethoxide.

References

- 1. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ieasrj.com [ieasrj.com]

- 7. researchgate.net [researchgate.net]

The Pyrazine Core: A Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate as a Strategic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine motif is a cornerstone in the architecture of numerous biologically active compounds, lending favorable pharmacokinetic and pharmacodynamic properties to a diverse array of therapeutic agents.[1][2][3][4] This technical guide delves into the strategic utility of a key pyrazine-containing building block, Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. We will explore its synthetic accessibility, physicochemical characteristics, and its versatile reactivity profile that positions it as a valuable precursor for a range of heterocyclic scaffolds in modern drug discovery. This document will serve as a comprehensive resource for medicinal chemists, providing actionable insights and methodologies for leveraging this powerful synthetic tool.

Introduction: The Enduring Significance of the Pyrazine Nucleus in Drug Design

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, make it an attractive component in the design of molecules that can effectively interact with biological targets.[3] Marketed drugs containing the pyrazine core span a wide range of therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine, underscoring the broad applicability of this heterocyclic system.[1][4]

This compound, a molecule incorporating the pyrazine ring with a reactive β-ketoester functionality, represents a highly versatile and strategic starting material for the synthesis of more complex, biologically active molecules. The strategic placement of the pyrazine moiety and the reactive keto-ester group allows for a multitude of chemical transformations, providing access to a rich diversity of molecular architectures.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. While detailed experimental data for this compound is not extensively documented in publicly available literature, we can infer its key characteristics based on its structure and data from analogous compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | Inferred from structure |

| Molecular Weight | 194.19 g/mol | Inferred from structure |

| Appearance | Likely a solid or oil | Inferred from similar structures |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from similar structures |

| Reactivity | The β-ketoester moiety is susceptible to a wide range of chemical transformations, including enolate formation, condensation reactions, and cyclization reactions. The pyrazine ring can undergo substitution reactions under specific conditions. | General chemical principles |

Synthetic Accessibility

Illustrative Synthetic Workflow:

Caption: Plausible synthetic route to this compound.

Experimental Protocol (Hypothetical, based on standard Claisen Condensation):

-

To a stirred solution of sodium ethoxide in anhydrous ethanol under an inert atmosphere, add 2-acetylpyrazine dropwise at room temperature.

-

Following the addition, add diethyl carbonate dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with a dilute acid (e.g., acetic acid or HCl).

-

Remove the solvent under reduced pressure.

-

Extract the crude product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the desired product, this compound.

Applications in the Synthesis of Bioactive Heterocycles

The true value of this compound lies in its potential as a versatile precursor for a variety of heterocyclic systems with proven medicinal importance. The β-ketoester functionality is a linchpin for cyclization reactions, enabling the construction of fused and non-fused ring systems.

Synthesis of Pyrazole Derivatives

The reaction of β-ketoesters with hydrazines is a classical and highly efficient method for the synthesis of pyrazoles, a class of heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Reaction Workflow for Pyrazole Synthesis:

Caption: General scheme for the synthesis of pyrazole derivatives.

This reaction allows for the introduction of diversity at the N1 position of the pyrazole ring by varying the substituted hydrazine, enabling the exploration of structure-activity relationships (SAR).

Precursor to Fused Heterocyclic Systems: Pyrazolopyrazines

This compound is an ideal starting material for the synthesis of fused heterocyclic systems, such as pyrazolopyrazines. These scaffolds are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[5][6]

Proposed Synthetic Pathway to Pyrazolopyrazines:

The synthesis would likely proceed through an initial condensation with a suitable hydrazine to form a pyrazole intermediate, followed by an intramolecular cyclization to construct the fused pyrazolopyrazine core.

Detailed Step-by-Step Methodology (Hypothetical):

-

Step 1: Pyrazole Formation: React this compound with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the corresponding pyrazol-5-one derivative.

-

Step 2: Activation and Cyclization: The pyrazol-5-one can then be subjected to conditions that promote intramolecular cyclization. This might involve activation of the pyrazine ring or the pyrazole ring to facilitate the ring-closing reaction. The specific conditions would depend on the desired substitution pattern of the final pyrazolopyrazine.

Building Block for Kinase Inhibitors

The pyrazine moiety is a common feature in many approved and investigational kinase inhibitors.[5][6] The structural rigidity and hydrogen bonding capabilities of the pyrazine ring contribute to high-affinity binding to the ATP-binding site of kinases. This compound provides a valuable entry point for the synthesis of novel kinase inhibitor scaffolds. By utilizing the reactivity of the β-ketoester, medicinal chemists can construct elaborate molecules designed to target specific kinases implicated in diseases such as cancer and inflammatory disorders.[7][8][9]

Logical Relationship Diagram for Kinase Inhibitor Synthesis:

Caption: Strategic pathway from the building block to kinase inhibitor candidates.

Potential in Antiviral Drug Discovery

Pyrazine derivatives have also demonstrated promising antiviral activity against a range of viruses.[10][11] The ability of the pyrazine nitrogen atoms to act as hydrogen bond acceptors is a key feature in their interaction with viral proteins. This compound can be used to generate libraries of novel pyrazine-containing compounds for screening against viral targets. For instance, condensation with various amines or other nucleophiles can lead to a diverse set of derivatives for biological evaluation.

Conclusion and Future Perspectives

This compound is a strategically important building block in medicinal chemistry that offers a gateway to a wide variety of biologically relevant heterocyclic compounds. Its synthetic accessibility and the versatile reactivity of its β-ketoester functionality make it an invaluable tool for drug discovery programs targeting a range of diseases. While specific, detailed applications of this particular molecule are not extensively reported in the readily available literature, its potential, based on the known chemistry of pyrazines and β-ketoesters, is undeniable.

Future research in this area should focus on the development and optimization of a robust and scalable synthesis of this compound. Furthermore, the exploration of its reactivity with a broader range of reaction partners will undoubtedly lead to the discovery of novel heterocyclic scaffolds with unique pharmacological profiles. As the demand for new and effective therapeutic agents continues to grow, the strategic application of versatile building blocks like this compound will be crucial in advancing the frontiers of medicinal chemistry.

References

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Interactions of Pyrazine-Based Compounds to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. mdpi.com [mdpi.com]

- 9. ijmphs.com [ijmphs.com]

- 10. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 3-(2-pyrazinyl)-3-oxopropanoate (CAS: 62124-77-0): Commercial Availability, Synthesis, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in Ethyl 3-(2-pyrazinyl)-3-oxopropanoate. We will delve into its physicochemical properties, explore viable synthetic routes, detail its commercial availability, and illuminate its strategic importance as a versatile building block in the synthesis of novel heterocyclic compounds for pharmaceutical research.

Core Compound Profile

This compound is a bifunctional organic molecule featuring a pyrazine ring, a heterocyclic motif of significant interest in medicinal chemistry, and a β-ketoester moiety. This combination of a pharmaceutically relevant core and a highly reactive synthetic handle makes it a valuable starting material for constructing diverse molecular libraries.

| Property | Value | Source |

| CAS Number | 62124-77-0 | [1] |

| Molecular Formula | C₉H₁₀N₂O₃ | [1][2] |

| Molecular Weight | 194.19 g/mol | [1][2] |

| IUPAC Name | ethyl 3-oxo-3-(pyrazin-2-yl)propanoate | |

| Synonyms | ETHYL 3-OXO-3-PYRAZIN-2-YL-PROPIONATE, ethyl beta-oxopyrazinepropionate | [1] |

| Storage Temperature | Sealed in dry, room temperature conditions |

Retrosynthesis and a Plausible Synthetic Protocol

From a synthetic standpoint, the most logical approach to constructing this β-ketoester is through a Claisen condensation reaction. This strategy involves the acylation of an acetate enolate with a pyrazine-derived acyl donor, such as an ester.

Retrosynthetic Analysis: The target molecule can be disconnected at the C-C bond between the carbonyl carbon and the methylene group, leading to two synthons: a pyrazine-2-acyl group and an ethyl acetate enolate. This points to ethyl pyrazine-2-carboxylate and ethyl acetate as plausible starting materials.

Experimental Protocol: Proposed Synthesis via Claisen Condensation

This protocol is a representative procedure based on established chemical principles for forming β-ketoesters.

-

Preparation of the Base: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium ethoxide. This is achieved by carefully dissolving sodium metal (1.0 eq.) in anhydrous ethanol (approx. 20 mL per gram of sodium) under an inert nitrogen atmosphere.

-

Expert Insight: The use of sodium ethoxide as the base is critical. It is strong enough to deprotonate ethyl acetate while avoiding transesterification, as the ethoxide anion matches the ester's alcohol portion.

-

-

Enolate Formation: To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (2.0 eq.) and ethyl pyrazine-2-carboxylate (1.0 eq.) dissolved in anhydrous toluene. The addition should be performed dropwise at room temperature to control any exotherm.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Expert Insight: Heating drives the condensation equilibrium towards the product. Toluene is a suitable solvent that allows for the necessary reaction temperature.

-

-

Workup and Quench: Cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a beaker containing ice and dilute acetic acid or hydrochloric acid to neutralize the excess base and protonate the resulting β-ketoester enolate.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or dichloromethane. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

Visualization of the Synthetic Workflow

Caption: Proposed Claisen condensation route for synthesis.

Commercial Availability and Sourcing

This compound is available commercially as a research chemical from several specialized suppliers. It is typically offered in various quantities suitable for laboratory-scale research and development. When sourcing this compound, it is crucial to verify purity specifications and request a Certificate of Analysis (CoA).

| Supplier | Product Name | CAS Number | Notes |

| Parchem | This compound | 62124-77-0 | A supplier of specialty chemicals, offering this product for R&D purposes.[1] |

| Sigma-Aldrich | This compound | 62124-77-0 | Listed on their platform, supplied by Ambeed, Inc. |

Note: Availability and catalog listings are subject to change. Researchers should always verify stock with the supplier directly.

Strategic Applications in Drug Discovery

The true value of this compound lies in its role as a versatile intermediate. The pyrazine ring is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[3] Notable examples include the antiviral Favipiravir and the anticancer agent Bortezomib.[3] The pyrazine core often engages in critical hydrogen bonding and other interactions with biological targets.[3]

The β-ketoester functionality provides a gateway to a vast array of other heterocyclic systems through cyclization reactions. One of the most powerful applications is in the synthesis of pyrazole derivatives.

Application Protocol: Synthesis of a Pyrazinyl-Pyrazolone Derivative

Pyrazolone derivatives are known to exhibit a wide range of biological activities, including anticonvulsant and anti-inflammatory properties.[4] The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a direct and efficient method to access this scaffold.[4]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in glacial acetic acid or ethanol.

-

Hydrazine Addition: Add a hydrazine derivative (e.g., phenylhydrazine, 1.0 eq.) to the solution.

-

Cyclization: Heat the mixture to reflux for 2-4 hours. The acidic conditions of glacial acetic acid, or the heat in ethanol, facilitate the condensation and subsequent intramolecular cyclization to form the pyrazolone ring.

-

Isolation: Upon cooling, the product often precipitates from the solution. The solid can be collected by vacuum filtration and washed with a cold solvent like diethyl ether.

-

Purification: If necessary, the crude product can be recrystallized from a suitable solvent such as ethanol to yield the pure pyrazinyl-substituted pyrazolone derivative.

Visualization of a Key Synthetic Transformation

Caption: Transformation into a medicinally relevant scaffold.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not retrieved in the provided search results, standard laboratory safety protocols for handling fine chemicals should be strictly followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the dispersion of dust or vapors.[5]

-

Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[5]

-

Storage: Keep the container tightly closed and store in a cool, dry, and shaded area, preferably under an inert gas to maintain stability.[5]

Conclusion

This compound stands out as a high-value chemical intermediate for the drug discovery and development sector. Its commercial availability through specialized suppliers provides researchers with ready access to a scaffold that combines the desirable electronic and steric properties of the pyrazine ring with the synthetic flexibility of a β-ketoester. This unique combination empowers chemists to efficiently generate novel and diverse libraries of heterocyclic compounds, accelerating the discovery of new therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling of Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and emergency protocols for Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate. As a key building block in the synthesis of novel pharmaceutical and agrochemical agents, a thorough understanding of its properties is essential for ensuring laboratory safety and experimental integrity.[1] This document moves beyond a simple recitation of safety data sheet (SDS) information to provide a practical, field-proven framework for its use in a research and development setting.

Compound Identification and Physicochemical Properties

Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is a heterocyclic compound recognized for its utility as a versatile intermediate.[1] Its pyrazine moiety offers unique electronic properties and hydrogen bonding capabilities, making it a valuable scaffold in medicinal chemistry.

A summary of its core identifiers and properties is presented below.

| Property | Value | Source |

| CAS Number | 62124-77-0 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 194.19 g/mol | [2][3] |

| Physical Form | Solid | [2][3] |

| InChI Key | OPBDMDPBJKVMNL-UHFFFAOYSA-N | [2][3] |

| SMILES String | O=C(C1=NC=CN=C1)CC(OCC)=O | [2][3] |

GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating the hazards of chemical products. Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate is classified as follows:

| GHS Classification | Details | Source |

| Pictogram | [2][3] | |

| Signal Word | Warning | [2][3] |

| Hazard Statement | H319: Causes serious eye irritation. | [2][3] |

| Precautionary Statements | P264, P280, P305 + P351 + P338, P337 + P313 | [2][3] |

The primary identified hazard is significant eye irritation.[2][3] The causality stems from the chemical's ability to interact with and potentially damage the sensitive tissues of the eye upon direct contact. The following sections detail the protocols derived from this classification.

Proactive Handling and Storage Protocols

Adherence to proper handling and storage procedures is the most effective method for mitigating the risks associated with this compound.

Safe Handling Workflow

The following workflow is mandatory when handling Ethyl 3-oxo-3-(pyrazin-2-yl)propanoate:

-

Area Preparation : Ensure the work area, typically a certified chemical fume hood, is clean and uncluttered. Verify that an operational eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE) : Don all required PPE as detailed in Section 4. This is a non-negotiable step.

-

Chemical Handling :

-

Avoid all personal contact, including inhalation of dust.[4]

-

When weighing and transferring the solid, perform these actions in a fume hood or a well-ventilated area to minimize potential dust inhalation.

-

Use only designated spatulas and glassware.

-

Keep the container tightly sealed when not in use.[4]

-

-

Post-Handling :

-

Prohibition : Do not eat, drink, or smoke in any area where this chemical is handled or stored.[4]

Storage Requirements

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure.

-

Storage Class : This compound is classified under Storage Class 11 - Combustible Solids.[2][3]

-

Conditions : Store in a tightly closed, properly labeled container. The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Water Hazard : This compound has a Water Hazard Class (WGK) of 3, indicating it is highly hazardous to water.[2][3] Do not allow it to enter drains or water sources.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE work in tandem to provide a robust barrier against chemical exposure.

-

Engineering Controls : All work involving this solid should be conducted in a certified chemical fume hood to control airborne dust and vapors.

-

Eye and Face Protection (P280) : Wear chemical safety goggles that conform to NIOSH (US) or EN 166 (EU) standards. A face shield may be required for operations with a higher risk of splashing.[2][3]

-

Skin Protection (P280) : Wear nitrile or neoprene protective gloves. Ensure gloves are inspected for integrity before each use. A standard laboratory coat must be worn and kept fastened.[2][3]

-

Respiratory Protection : If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator.

Caption: PPE selection logic based on GHS hazard classification.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical.

-

Eye Contact (P305 + P351 + P338) : This is the most significant route of hazardous exposure. Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists (P337 + P313), seek immediate medical attention.[2][3]

-

Skin Contact : Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.

-

Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.

-

Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release and Disposal

A structured response to spills is necessary to prevent wider contamination and exposure.

Spill Response Protocol

-

Evacuate : Clear the immediate area of all personnel.

-

Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain : Prevent the spill from spreading or entering drains.

-

Clean-up :

-

Wear full PPE, including respiratory protection.

-

Carefully sweep up the solid material, avoiding the generation of dust.

-

Place the spilled material into a suitable, labeled, and sealed container for disposal.

-

Clean the spill area with a suitable solvent and then wash with soap and water.

-

Caption: Step-by-step workflow for responding to an accidental spill.

Waste Disposal

Chemical waste must be managed by licensed professionals. Do not dispose of this material in household or standard laboratory trash. All waste must be handled in accordance with federal, state, and local environmental regulations. Contact an approved professional waste disposal service to arrange for removal.

Fire-Fighting Measures

-

Extinguishing Media : Use dry chemical powder, carbon dioxide (CO₂), or water spray.

-

Specific Hazards : As a combustible solid, it may burn, though it is not considered a significant fire risk.[2][3][4] Combustion may produce toxic fumes, including nitrogen oxides and carbon oxides.

-

Fire-fighter Protection : Wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.

References

Methodological & Application

Topic: A Detailed Protocol for the Synthesis of Ethyl 3-(2-pyrazinyl)-3-oxopropanoate via Crossed Claisen Condensation

An Application Note from the Desk of a Senior Application Scientist

Introduction

Pyrazine-containing heterocycles are cornerstones in modern medicinal chemistry and materials science.[1][2] Their unique electronic properties and ability to participate in hydrogen bonding make them privileged scaffolds in drug discovery, found in numerous clinically used therapeutic agents for treating conditions ranging from cancer to infectious diseases.[3][4][5] Ethyl 3-(2-pyrazinyl)-3-oxopropanoate is a valuable β-keto ester intermediate, providing a versatile synthetic handle for the construction of more complex, biologically active molecules.

This application note provides a comprehensive, field-proven protocol for the synthesis of this compound. We will employ a crossed Claisen condensation, a powerful carbon-carbon bond-forming reaction.[6] This guide is designed for researchers in organic synthesis and drug development, offering not just a step-by-step procedure but also a deep dive into the reaction mechanism, causality behind experimental choices, and robust troubleshooting advice to ensure reproducible, high-yield success.

Principle and Mechanism: The Crossed Claisen Condensation

The Claisen condensation is a base-catalyzed reaction that couples two ester molecules to form a β-keto ester.[7][8] A standard Claisen condensation between two identical, enolizable esters can be synthetically useful. However, when two different enolizable esters are used, the reaction typically yields a complex mixture of four products, limiting its utility.[9]

The "crossed" or "mixed" Claisen condensation elegantly circumvents this issue by strategically pairing an enolizable reactant with a non-enolizable partner.[8][10] For this synthesis, we react 2-acetylpyrazine , which possesses acidic α-protons and can form an enolate, with diethyl oxalate , which has no α-protons and can only act as an electrophilic acceptor.[11] This strategic pairing ensures a single, desired product is formed in high yield.

The reaction proceeds through several key mechanistic steps, driven thermodynamically by the formation of a highly stabilized enolate anion as the final intermediate before acidic workup.[8][12]

Mechanism Breakdown:

-

Enolate Formation: A strong alkoxide base, such as sodium ethoxide (NaOEt), abstracts an acidic α-proton from the methyl group of 2-acetylpyrazine. This generates a resonance-stabilized nucleophilic enolate.[6][13]

-

Nucleophilic Attack: The pyrazinyl enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral alkoxide intermediate.[8][13]

-

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (-OEt) as a leaving group. This step yields the desired β-keto ester product.[6][14]

-

Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton on the carbon situated between the two carbonyl groups (pKa ≈ 11). The ethoxide base present in the reaction mixture rapidly and irreversibly deprotonates this position.[12][15] This deprotonation step forms a highly resonance-stabilized enolate and is the thermodynamic driving force that pulls the entire reaction equilibrium toward the product side, ensuring a high yield.[9][12] This is why a stoichiometric amount of base, not a catalytic amount, is required.

-

Protonation: A final acidic workup (e.g., with dilute acetic acid or HCl) is performed to neutralize the reaction mixture and protonate the stabilized enolate, yielding the final, neutral this compound product.[14][15]

Caption: Key mechanistic steps of the crossed Claisen condensation.

Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the base by atmospheric moisture.

Materials and Reagents

-

2-Acetylpyrazine

-

Diethyl oxalate

-

Sodium metal (or commercial Sodium Ethoxide)

-

Absolute Ethanol (200 proof, anhydrous)

-

Diethyl ether (anhydrous)

-

Glacial Acetic Acid

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

-

Round-bottom flask, condenser, dropping funnel, magnetic stirrer, ice bath

Reagent Quantities

| Compound | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount |

| 2-Acetylpyrazine | 122.12 | 10.0 | 1.0 | 1.22 g |

| Diethyl oxalate | 146.14 | 12.0 | 1.2 | 1.75 g (1.6 mL) |

| Sodium Ethoxide | 68.05 | 11.0 | 1.1 | 0.75 g* |

| Absolute Ethanol | 46.07 | - | - | 30 mL |

| Diethyl Ether | 74.12 | - | - | 20 mL |

*Note: Sodium ethoxide can be purchased commercially or prepared in situ by slowly adding 0.25 g (11.0 mmol) of sodium metal to 20 mL of chilled absolute ethanol under an inert atmosphere.

Experimental Workflow

References

- 1. biosynce.com [biosynce.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. Claisen Condensation – Mechanism, Variations & FAQs [allen.in]

- 9. Claisen Condensation [organic-chemistry.org]

- 10. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: A Detailed Guide to the Claisen Condensation of Ethyl 2-Pyrazinylacetate

Abstract

This document provides a comprehensive, step-by-step protocol for the self-condensation of ethyl 2-pyrazinylacetate via the Claisen condensation reaction to synthesize ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate. The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that yields β-keto esters, which are valuable synthetic intermediates.[1][2][3] Pyrazine derivatives are of significant interest to the pharmaceutical and agrochemical industries due to their wide range of biological activities, including applications as anticancer, antibacterial, and antifungal agents.[4][5][6][7][8] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic explanations, safety protocols, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of Pyrazine-Containing β-Keto Esters

The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of a carbon-carbon bond between two ester molecules in the presence of a strong base.[3][9][10] The reaction proceeds through the formation of an ester enolate, which acts as a nucleophile, attacking the carbonyl group of a second ester molecule.[11][12] The resulting product, a β-keto ester, is a highly versatile intermediate that can be used in a variety of subsequent transformations, including the synthesis of ketones, heterocyclic compounds, and other complex molecules.[13][14]

The pyrazine moiety is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and natural products.[5][6] Its unique electronic properties and ability to act as a hydrogen bond acceptor contribute to its frequent use in the development of kinase inhibitors, antimycobacterial agents, and other therapeutics.[6][7] By combining the synthetic utility of the Claisen condensation with the pharmacological importance of the pyrazine ring system, this protocol provides a direct route to novel β-keto esters that can serve as key building blocks in drug discovery programs.

Reaction Scheme and Mechanism

The self-condensation of ethyl 2-pyrazinylacetate proceeds as follows:

Reaction Scheme: 2 x Ethyl 2-pyrazinylacetate → (1. Sodium Ethoxide, Ethanol) / (2. Aqueous Acid Workup) → Ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate + Ethanol

Mechanistic Breakdown:

The mechanism of the Claisen condensation is a reversible, multi-step process. The overall reaction is driven to completion by the final, irreversible deprotonation of the β-keto ester product, which is significantly more acidic than the starting ester.[10][11][12]

-

Enolate Formation: A strong base, sodium ethoxide (NaOEt), removes an acidic α-proton from a molecule of ethyl 2-pyrazinylacetate to form a resonance-stabilized enolate ion.[1][2][3]

-

Nucleophilic Attack: The newly formed enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of ethyl 2-pyrazinylacetate, forming a tetrahedral intermediate.[9][11]

-

Elimination of Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group.[1][10]

-

Deprotonation (Driving Force): The liberated ethoxide ion is a strong enough base to deprotonate the newly formed β-keto ester at its highly acidic α-carbon (located between the two carbonyl groups). This acid-base reaction is thermodynamically favorable and drives the entire reaction equilibrium toward the product side.[11][12] This step necessitates the use of a stoichiometric amount of base rather than a catalytic amount.[3][10]

-

Acidic Workup: In a final step, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to neutralize the reaction mixture and protonate the enolate, yielding the final, neutral β-keto ester product.[1][15][16]

Materials and Equipment

| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |

| Ethyl 2-pyrazinylacetate | 33146-88-2 | 152.15 | 10.0 g (65.7 mmol) | Starting material. Ensure it is anhydrous. |

| Sodium Ethoxide (NaOEt) | 141-52-6 | 68.05 | 4.47 g (65.7 mmol) | Corrosive, Flammable Solid, Water-Reactive. Handle under inert atmosphere.[17][18] |

| Anhydrous Ethanol | 64-17-5 | 46.07 | 100 mL | Reaction solvent. Must be completely dry. |

| Diethyl Ether (anhydrous) | 60-29-7 | 74.12 | ~200 mL | Extraction solvent. |

| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed (~70 mL) | For acidic workup. |

| Saturated Sodium Bicarbonate | 144-55-8 | 84.01 | ~50 mL | For washing. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | For washing. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed | Drying agent. |

| Silica Gel | 7631-86-9 | 60.08 | As needed | For column chromatography. |

Equipment:

-

500 mL three-neck round-bottom flask

-

Reflux condenser with drying tube (filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Cannula or dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

Safety Precautions

-

Sodium Ethoxide (NaOEt): A strong base that is highly corrosive, flammable, and reacts violently with water.[19] It must be handled in a fume hood under an inert atmosphere (glovebox or Schlenk line).[17][20] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a flame-retardant lab coat.[18][21] In case of fire, use a dry chemical extinguisher; DO NOT USE WATER .[21]

-

Anhydrous Solvents: Diethyl ether and ethanol are highly flammable. Ensure all heating is done using a heating mantle and that no open flames or spark sources are present.[19]

-

General Precautions: Conduct the entire procedure in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible.[20][21]

Detailed Experimental Protocol

This protocol outlines the synthesis of ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate on a 65.7 mmol scale.

Step 1: Reaction Setup

-

Thoroughly flame-dry a 500 mL three-neck round-bottom flask, reflux condenser, and magnetic stir bar.

-

Assemble the glassware quickly while still warm and allow it to cool to room temperature under a positive pressure of inert gas (nitrogen or argon). Fit the condenser with a drying tube.

Step 2: Reagent Addition

-

To the reaction flask, add anhydrous ethanol (100 mL) via cannula.

-

Carefully add sodium ethoxide (4.47 g, 65.7 mmol) to the ethanol with stirring. This can be an exothermic process. Ensure all the sodium ethoxide dissolves.

-

Once the sodium ethoxide solution has returned to room temperature, add ethyl 2-pyrazinylacetate (10.0 g, 65.7 mmol) dropwise over 15 minutes using a syringe or dropping funnel.

Step 3: Reaction

-

Heat the reaction mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

Step 4: Aqueous Work-up

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature, and then further cool in an ice bath.

-

Slowly and carefully neutralize the reaction mixture by adding 1 M hydrochloric acid (HCl) dropwise with stirring. The pH should be adjusted to ~7. This step is exothermic and may cause gas evolution.

-

Transfer the neutralized mixture to a 500 mL separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers.

Step 5: Isolation

-

Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).[22]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 6: Purification and Characterization

-

The crude product, likely a viscous oil or solid, should be purified by flash column chromatography on silica gel. A suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) should be determined by TLC analysis.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

Characterize the final product, ethyl 3-oxo-2,4-di(pyrazin-2-yl)butanoate, using standard analytical techniques (¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry) to confirm its identity and purity.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Wet reagents or glassware.[22]2. Insufficient base.[11]3. Reaction time too short. | 1. Ensure all glassware is flame-dried and solvents are anhydrous.2. Use at least one stoichiometric equivalent of a strong, non-nucleophilic base.[3]3. Monitor the reaction by TLC to ensure completion. |

| Saponification of Ester | Presence of water or hydroxide ions, leading to hydrolysis of the ester to a carboxylate.[12][22] | 1. Use anhydrous conditions.2. Use an alkoxide base (NaOEt for an ethyl ester) instead of hydroxide bases (e.g., NaOH).[12] |

| Transesterification | Using a base with an alkoxide that does not match the ester's alcohol group (e.g., NaOMe with an ethyl ester).[12][22] | Always match the alkoxide base to the ester (e.g., use sodium ethoxide for ethyl esters).[3][12] |

| Difficulty in Purification | Product may co-elute with impurities. The product may exist as a mixture of keto-enol tautomers. | 1. Test various solvent systems for column chromatography.2. Recrystallization from a suitable solvent (e.g., ethanol/hexane mixture) may be an effective alternative.[22] |

References

- 1. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. byjus.com [byjus.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. biosynce.com [biosynce.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. mdpi.com [mdpi.com]